molecular formula C7H7FN2O2 B7900007 2-Fluoro-4-hydroxybenzohydrazide

2-Fluoro-4-hydroxybenzohydrazide

Cat. No.: B7900007
M. Wt: 170.14 g/mol
InChI Key: SVPCUOLYHMRARC-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxybenzohydrazide is a benzohydrazide derivative featuring a fluorine atom at the ortho position and a hydroxyl group at the para position of the benzene ring. The hydroxyl group facilitates hydrogen bonding and tautomerism, while the fluorine atom enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

2-fluoro-4-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-6-3-4(11)1-2-5(6)7(12)10-9/h1-3,11H,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPCUOLYHMRARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazination of Ethyl 4-Hydroxybenzoate

The foundational approach involves reacting ethyl 4-hydroxy-3-fluorobenzoate with hydrazine hydrate under reflux conditions. A mixture of ethyl 4-hydroxybenzoate (0.1 mol) and hydrazine hydrate in ethanol (25 mL) is refluxed at 60–70°C for 2 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol or methanol. This method yields 2-fluoro-4-hydroxybenzohydrazide at 75–80% purity, requiring subsequent chromatographic refinement.

Fluorination and Protective Group Strategies

A critical challenge in this route is preserving the hydroxyl group during fluorination. Patent CN115124410A demonstrates that protecting the hydroxyl with isopropyl groups (via reaction with 2-bromopropane and potassium carbonate) prevents undesired side reactions. After bromination and Grignard reagent exchange, the intermediate aldehyde is treated with hydrazine to form the hydrazide. Deprotection with boron trichloride yields the final product at 99.5% purity.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times. In a comparative study, hydrazine hydrate and ethyl 4-hydroxy-3-fluorobenzoate reacted in water under microwave conditions (300 W, 100°C) for 7–12 minutes, achieving 90–97% yields. This method eliminates solvent evaporation steps and reduces energy consumption by 40% compared to conventional reflux.

Solvent and Temperature Optimization

Using water as a solvent under microwave conditions enhances green chemistry metrics. The dielectric heating effect promotes rapid molecular agitation, shortening the reaction time to 8 minutes for hydrazide formation versus 3 hours for reflux. Table 1 summarizes key parameters:

Table 1: Comparison of Microwave vs. Reflux Synthesis

ParameterMicrowave MethodReflux Method
Reaction Time8–12 minutes2–5 hours
Yield90–97%60–75%
Solvent Volume (mL/g)1530
Energy Consumption (kW)0.52.1

Bromination-Alkylation Pathways

Bromination of Protected Intermediates

A patent by CN115124410A outlines a bromination step using 1-fluoro-3-isopropoxybenzene and N-bromosuccinimide (NBS) in tetrahydrofuran (THF). The brominated intermediate (1-bromo-2-fluoro-4-isopropoxybenzene) undergoes Grignard exchange with isopropyl magnesium chloride, followed by formylation with DMF to yield 2-fluoro-4-isopropoxybenzaldehyde. Hydrazination of this aldehyde with hydrazine hydrate produces the hydrazide, which is deprotected using boron trichloride.

Yield and Purity Considerations

This method achieves 85–90% yield at the bromination stage and 92% after deprotection. The use of isopropyl as a protective group minimizes steric hindrance, facilitating efficient bromination at the ortho position relative to fluorine.

Catalytic Methods for Enhanced Efficiency

Acid-Catalyzed Cyclodehydration

In a modified approach, 4-hydroxy-3-fluorobenzoic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine in the presence of acetic acid. Cyclodehydration at 120°C for 4 hours yields this compound with 88% efficiency. Catalysts like p-toluenesulfonic acid (PTSA) further reduce reaction times to 2 hours.

Enzymatic Hydrazide Formation

Recent advances explore lipase-catalyzed reactions in non-aqueous media. Candida antarctica lipase B (CAL-B) catalyzes the condensation of 4-hydroxy-3-fluorobenzoic acid with hydrazine at 45°C, achieving 82% conversion in 6 hours. While enzymatic methods are nascent, they offer selectivity advantages for complex derivatives.

Characterization and Quality Control

Spectroscopic Analysis

Infrared (IR) spectroscopy confirms hydrazide formation via N–H stretches at 3217–3321 cm⁻¹ and C=O vibrations at 1649 cm⁻¹. Nuclear magnetic resonance (NMR) spectra reveal distinct signals:

  • ¹H NMR (DMSO-d₆): δ 11.31–11.94 ppm (NH), 8.50–8.70 ppm (CH=N), 9.92–10.11 ppm (OH).

  • ¹⁹F NMR: δ -118.2 ppm (CF coupling).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies ≥99% purity for pharmaceutical-grade material. Melting points (230–232°C) correlate with literature values .

Chemical Reactions Analysis

Acylation Reactions

2-Fluoro-4-hydroxybenzohydrazide undergoes nucleophilic substitution with acyl chlorides. For instance:

  • Reaction with 4-fluorobenzoyl chloride in THF at 0–5°C yields 1,2-diacylhydrazine derivatives. Low temperatures suppress disubstitution, ensuring monoacylation as the major product .

  • IR and NMR data confirm the formation of amide bonds (C=O at 1660 cm⁻¹) and hydrazide NH peaks (3317 cm⁻¹) .

Schiff Base Formation

The hydrazide reacts with aldehydes to form azomethine derivatives (Schiff bases). Key findings include:

  • Microwave-assisted synthesis in water reduces reaction times from hours to minutes. For example, reactions with 4-nitrobenzaldehyde complete in 8 minutes (vs. 2 hours via reflux) .

  • 1H-NMR spectra show distinct NH peaks (δ 10.66–10.69 ppm) and aromatic proton shifts confirming imine bond formation .

Table 2: Schiff Base Derivatives and Conditions

Aldehyde ComponentSolventTime (Microwave)Yieldm.p. (°C)Source
4-NitrobenzaldehydeWater8 minutes85%295–296
4-MethoxybenzaldehydeWater10 minutes80%222–224
Furan-2-carbaldehydeWater12 minutes78%245–247

Cyclization to Oxadiazoles

Schiff bases derived from this compound cyclize with acetic anhydride to form 1,3,4-oxadiazoles , a class of bioactive heterocycles:

  • Reactions under microwave irradiation (30–40 minutes) achieve yields of 95–97% for derivatives like 1-(5-(4-hydroxyphenyl)-2-p-tolyl-1,3,4-oxadiazol-3(2H)-yl)ethanone .

  • FT-IR spectra show loss of NH stretches and emergence of C=N (1606 cm⁻¹) and C-O (1263 cm⁻¹) bands .

Mechanistic Insights

  • SDH inhibition : Fluorinated derivatives interact with SDH enzyme via hydrogen bonds and π–cation interactions .

  • Membrane disruption : Leakage of cellular contents in Rhizoctonia solani confirms membrane-targeting activity .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated potent antimicrobial properties against various pathogens. Research indicates that derivatives of 4-hydroxybenzoic acid, including hydrazides and their analogs, exhibit strong antibacterial and antifungal activities. For instance, derivatives of 2-fluoro-4-hydroxybenzohydrazide were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of this compound against Botrytis cinerea, a notorious plant pathogen. The compound exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating significant antifungal potential .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of hydrazide derivatives, including this compound. These compounds have been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that this compound exhibited cytotoxic effects on HepG2 liver cancer cells with an IC50 value of approximately 5 µM. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Enzyme Inhibition

The compound also acts as an inhibitor of various enzymes, particularly laccase, which is involved in the biochemical processes of several phytopathogenic fungi. By inhibiting laccase activity, this compound can potentially mitigate plant diseases caused by these fungi.

Data Table: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)Reference
This compoundLaccase24
Salicylic Acid HydrazideLaccase30

Agricultural Applications

Due to its antimicrobial and antifungal properties, this compound is being explored for use in agricultural formulations to protect crops from fungal infections. Its application could enhance crop resilience against pathogens, thus improving yield and quality.

Case Study: Crop Protection

Field trials involving the application of this compound on wheat crops showed a reduction in disease incidence by up to 40% compared to untreated controls. This suggests its potential as a viable agricultural fungicide .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves a two-step process starting from appropriate benzoyl chlorides and hydrazine derivatives. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.

Data Table: Synthesis Pathway

StepReactantsConditionsYield (%)
Step 1Methyl salicylate + 4-fluorobenzoyl chlorideLow temperature (0–5°C)30.55
Step 2Hydrazine hydrateReflux in organic solventVaried

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Analogs

Compound Substituents Melting Point (°C) Solubility (Polar Solvents) Key Applications
This compound 2-F, 4-OH 180–185* Moderate (DMSO, EtOH) Metal chelation, pharma
4-Fluorobenzohydrazide 4-F 160–165* High (CHCl₃, EtOAc) Organic synthesis
2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide 2-OH, 4-F-benzoyl 195–200* Low (H₂O), High (DMF) Antimicrobial agents
4-Chloro-2-fluorobenzohydrazide 2-F, 4-Cl 170–175* High (Acetone) Agrochemicals

*Hypothetical values based on structural analogs in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-hydroxybenzohydrazide, and how can reaction conditions (e.g., solvent, temperature, catalyst) be systematically optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 2-fluoro-4-hydroxybenzoic acid with hydrazine hydrate. Key parameters include refluxing in ethanol/water mixtures (1:1 v/v) at 80–90°C for 6–8 hours under nitrogen. Reaction progress should be monitored via TLC (ethyl acetate/hexane, 3:7). Yield optimization requires pH control (neutral to slightly acidic) to avoid side products like acylhydrazones. Crystallization in ethanol/water (70%) improves purity .

Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the hydrazide (–NH–NH2_2) and phenolic –OH groups. IR spectroscopy identifies C=O (1650–1680 cm1^{-1}) and N–H (3200–3350 cm1^{-1}) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL (via SHELX suite) refines the structure. Key metrics: R-factor < 0.05, data-to-parameter ratio > 10. Hydrogen-bonding networks (e.g., O–H⋯N interactions) should be analyzed using Mercury software .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors. Recrystallization in ethanol/water (70–80% ethanol) yields high-purity crystals. Purity validation requires HPLC (C18 column, acetonitrile/water + 0.1% TFA) with >98% area under the curve .

Advanced Research Questions

Q. How can researchers design experiments to synthesize and characterize metal complexes of this compound, and what coordination modes are plausible?

  • Methodological Answer : React the ligand with metal salts (e.g., VO3+^{3+}, Cu2+^{2+}) in methanol/water under reflux. Use molar ratios (ligand:metal = 2:1) to favor bis-complexes. Characterize via UV-Vis (d-d transitions), ESI-MS for molecular ion peaks, and SCXRD to confirm binding modes (e.g., bidentate via carbonyl O and hydrazide N). Compare IR shifts in C=O and N–H stretches to infer coordination .

Q. How can thermosalient effects or phase transitions in this compound derivatives be experimentally analyzed?

  • Methodological Answer : Perform variable-temperature SCXRD (100–400 K) to detect anisotropic thermal expansion coefficients. Monitor abrupt lattice changes using DSC (heating rate 5°C/min). For reversible phase transitions (e.g., Form II ↔ Form III), correlate mechanical motion (e.g., crystal jumping) with negative thermal expansion along specific axes via Hirshfeld surface analysis .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Molecular dynamics simulations (AMBER) can model ligand-protein interactions. Validate against experimental UV-Vis and 1H^1H-NMR chemical shifts .

Q. How can contradictions in reported coordination behavior of this compound across studies be resolved?

  • Methodological Answer : Cross-validate using multiple techniques:

  • SCXRD to unambiguously assign binding modes.
  • Compare IR and UV-Vis data with model complexes (e.g., vanadyl vs. copper).
  • Replicate syntheses under controlled pH and solvent conditions to isolate confounding factors (e.g., protonation states) .

Q. What methodologies assess the biological activity of this compound derivatives via structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., –OCH3_3, –NO2_2) at the 4-hydroxy position. Test in vitro bioactivity (e.g., antimicrobial assays via MIC values; anticancer via MTT assay). Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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